Guanosine diphosphate mannose

Übersicht

Beschreibung

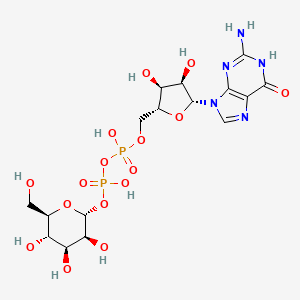

Guanosine diphosphate mannose: (GDP-mannose) is a nucleotide sugar that plays a crucial role in various biological processes. It serves as a substrate for glycosyltransferase reactions, which are essential for the synthesis of glycoproteins and glycolipids. This compound is vital for the proper functioning of eukaryotic cells and is involved in numerous metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GDP-mannose typically involves the enzymatic conversion of mannose-6-phosphate to GDP-mannose through the action of GDP-mannose pyrophosphorylase. This reaction requires the presence of ATP and magnesium ions as cofactors. The reaction conditions include maintaining an optimal pH and temperature to ensure the efficiency of the enzyme.

Industrial Production Methods: Industrial production of GDP-mannose involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce GDP-mannose, which is then extracted and purified for various applications. The production process includes steps such as fermentation, cell lysis, and chromatographic purification to obtain high-purity GDP-mannose.

Analyse Chemischer Reaktionen

Conversion to GDP-Fucose

GDP-mannose can be converted into GDP-fucose through a series of enzymatic reactions:

-

GDP-Mannose 4,6-Dehydratase Reaction :

-

Enzyme: GDP-mannose 4,6-dehydratase (EC 4.2.1.47)

-

-

Epimerization :

-

Enzyme: GDP-keto-6-deoxymannose 3,5-epimerase, 4-reductase

-

These transformations are essential for the production of fucosylated compounds .

Glycosylation Reactions

GDP-mannose participates in several glycosylation reactions:

-

Transfer to Dolichol Phosphate :

-

Enzyme: Dolichol-phosphate mannosyltransferase

-

This reaction is critical for N-glycosylation and O-mannosylation processes in protein biosynthesis .

Mannosylation Reactions

Several mannosyltransferases utilize GDP-mannose as a substrate to transfer mannose residues to various acceptors:

Wissenschaftliche Forschungsanwendungen

Role in Glycosylation

GDP-mannose is primarily recognized as a donor of activated mannose in glycosylation, which is vital for the synthesis of glycoproteins and glycolipids. Glycosylation influences protein folding, stability, and function, affecting various cellular processes including:

- Cell Recognition: Glycoproteins play essential roles in cell-cell interactions and signaling.

- Immune Response: GDP-mannose is involved in the glycosylation of proteins that mediate immune responses against pathogens .

Table 1: Key Functions of GDP-Mannose in Glycosylation

| Function | Description |

|---|---|

| Cell Recognition | Modulates interactions between cells |

| Protein Stability | Enhances structural integrity of glycoproteins |

| Immune Response | Facilitates recognition and response to pathogens |

Metabolic Pathways

GDP-mannose is synthesized from GTP and mannose-6-phosphate through the action of the enzyme mannose-1-phosphate guanylyltransferase. This pathway is crucial for producing other nucleotide sugars, such as GDP-fucose, which are involved in further glycosylation processes .

Therapeutic Applications

Recent studies have highlighted the potential of GDP-mannose in cancer therapy, particularly for triple-negative breast cancer (TNBC). Research indicates that:

- Inhibition of Homologous Recombination Repair (HRR): GDP-mannose can suppress HRR pathways, making cancer cells more susceptible to DNA-damaging agents like platinum drugs and PARP inhibitors. This effect is particularly beneficial for TNBCs with low homologous recombination deficiency scores .

- Enhancement of Antitumor Immunity: The combination of GDP-mannose with DNA-damaging agents can activate STING-dependent immune responses, providing a dual therapeutic approach .

Detection and Measurement Techniques

The detection of GDP-mannose has advanced with techniques such as Magnetic Resonance Spectroscopy (MRS), which allows for the measurement of its concentration in biological tissues. For instance, studies have reported the detection of GDP-mannose in human brain tissue, revealing insights into its metabolic role in neurological conditions .

Environmental and Industrial Applications

Beyond biological systems, GDP-mannose has implications in environmental science and biotechnology. Its role in microbial metabolism can be harnessed for developing biosensors that detect specific compounds or environmental changes . Moreover, GDP-mannose can be utilized in creating molecularly imprinted polymers (MIPs) for sensor applications due to its unique binding properties.

Table 2: Applications of GDP-Mannose Beyond Biology

| Application | Description |

|---|---|

| Biosensors | Used in MIPs for detecting environmental changes |

| Biotechnology | Potential use in drug delivery systems |

Case Studies

Several case studies illustrate the diverse applications of GDP-mannose:

- Cancer Treatment: A study demonstrated that supplementing TNBC cell lines with GDP-mannose enhanced their sensitivity to chemotherapy by disrupting HRR pathways .

- Neurodegenerative Diseases: Research has linked altered levels of GDP-mannose to neurodegenerative diseases, suggesting its role as a biomarker for disease progression .

Wirkmechanismus

GDP-mannose exerts its effects through the action of mannosyltransferases, which transfer mannose residues to target molecules. The molecular targets include glycoproteins and glycolipids, and the pathways involved are glycoprotein and glycolipid biosynthesis. The transfer of mannose residues is essential for the proper folding and function of these molecules.

Vergleich Mit ähnlichen Verbindungen

GDP-mannose is similar to other nucleotide sugars such as guanosine diphosphate glucose (GDP-glucose) and uridine diphosphate glucose (UDP-glucose) . While GDP-mannose is involved in mannose transfer reactions, GDP-glucose and UDP-glucose are involved in glucose transfer reactions. The uniqueness of GDP-mannose lies in its specific role in mannose biosynthesis and glycosylation processes.

List of Similar Compounds

GDP-glucose

UDP-glucose

UDP-galactose

UDP-N-acetylglucosamine

This comprehensive overview provides a detailed understanding of GDP-mannose, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Guanosine diphosphate mannose (GDP-mannose) is a crucial nucleotide sugar that plays a significant role in various biological processes, particularly in glycosylation pathways. This article explores its biological activity, enzymatic functions, and implications in health and disease, supported by case studies and research findings.

Overview of this compound

GDP-mannose is synthesized from guanosine triphosphate (GTP) and mannose-1-phosphate through the action of the enzyme mannose-1-phosphate guanyltransferase beta (GMPPB) . It serves as a donor of mannose residues in glycosylation reactions, which are essential for the proper folding and function of glycoproteins and glycolipids.

Enzymatic Functions

GDP-mannose is involved in several enzymatic reactions critical for cellular processes:

- Mannosyltransferase Reactions : GDP-mannose acts as a substrate for various mannosyltransferases, which facilitate the transfer of mannose to target molecules.

- Formation of Dolichol Phosphate Mannose : GDP-mannose is converted to dolichol phosphate mannose (Dol-P-Man) by dolichol-phosphate mannosyltransferase (DPM1) , which is vital for N-glycosylation and O-mannosylation of proteins .

Key Reactions Involving GDP-Mannose

| Reaction | Enzyme | Details |

|---|---|---|

| GDP-mannose + Dolichol → GDP + Dolichyl phosphate D-mannose | DPM1 | Essential for protein glycosylation. |

| GDP-mannose → GDP-4-Dehydro-6-deoxy-D-mannose + H2O | GDP-mannose 4,6-dehydratase (GMDS) | Involved in the conversion to GDP-fucose. |

| GDP-mannose + (N-Acetylglucosaminyl)2-diphosphodolichol → GDP + β-1,4-D-mannosylchitobiosyldiphosphodolichol | ALG1 | Participates in lipid-linked oligosaccharide formation. |

Role in Glycosylation

Glycosylation is a critical post-translational modification that influences protein stability, localization, and function. Deficiencies or mutations in the enzymes related to GDP-mannose metabolism can lead to congenital disorders of glycosylation (CDGs), which are characterized by multisystem involvement, including neurological and immunological dysfunctions .

Case Studies

- Congenital Disorders of Glycosylation (CDG) : Research has shown that mutations affecting GDP-mannose synthesis or utilization can lead to severe clinical phenotypes. For instance, PMM2-CDG is linked to mutations in the phosphomannomutase 2 gene, leading to impaired GDP-mannose production and subsequent glycosylation defects .

- Muscular Dystrophy : Recent studies have identified mutations in the GMPPB gene associated with muscular dystrophy. These mutations disrupt GDP-mannose synthesis, highlighting the compound's importance in muscle health .

- Neuroaxonal Dystrophy : In conditions like infantile neuroaxonal dystrophy, deficiencies in glycosylation pathways involving GDP-mannose have been implicated, indicating its critical role in neuronal health .

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMSCBBUIHUTGJ-GDJBGNAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027237 | |

| Record name | Guanosine diphosphate mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine diphosphate mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3123-67-9 | |

| Record name | GDP-mannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3123-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine diphosphate mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine diphosphate mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANOSINE DIPHOSPHATE MANNOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA0B77H8CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine diphosphate mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.